2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a sulfonamide group, a phenoxy group, and a pyridine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-methylphenol in the presence of a base such as triethylamine. This reaction forms the sulfonamide intermediate.
Coupling with Pyridine Derivative: The sulfonamide intermediate is then coupled with 2-(chloromethyl)pyridine in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may serve as a potential inhibitor or modulator of specific enzymes or receptors due to its sulfonamide and pyridine moieties. It can be used in studies related to enzyme kinetics, receptor binding, and cellular signaling pathways.
Medicine
In medicinal chemistry, 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE may be investigated for its potential therapeutic properties. It could be explored as a candidate for drug development targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The pyridine moiety may enhance binding affinity and specificity through additional interactions with the target.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE
- 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE
Uniqueness
The uniqueness of 2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE lies in its specific combination of functional groups and their spatial arrangement. This unique structure may result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the pyridine moiety at the 2-position may confer unique binding properties and enhance the compound’s potential as a therapeutic agent or research tool.
Properties
Molecular Formula |
C23H25N3O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H25N3O4S/c1-16-7-8-19(12-17(16)2)26-31(28,29)21-9-10-22(18(3)13-21)30-15-23(27)25-14-20-6-4-5-11-24-20/h4-13,26H,14-15H2,1-3H3,(H,25,27) |
InChI Key |
AQSUWSMJVHZSRB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCC3=CC=CC=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.